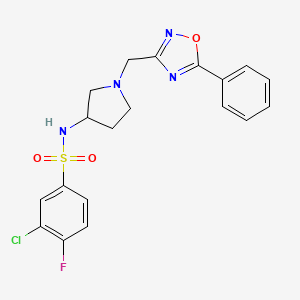

3-chloro-4-fluoro-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

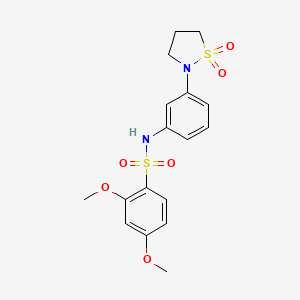

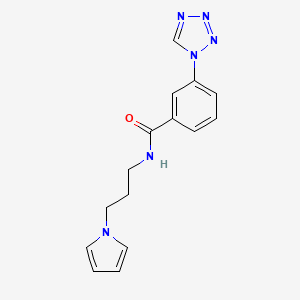

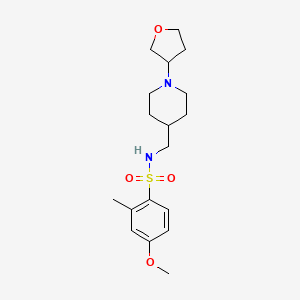

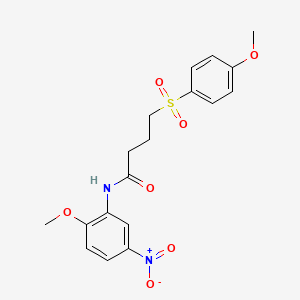

The compound is a complex organic molecule that contains several functional groups and structural features, including a benzenesulfonamide moiety, a fluorine atom, a chlorine atom, a pyrrolidine ring, and a 1,2,4-oxadiazole ring with a phenyl substituent .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the pyrrolidine ring, the introduction of the 1,2,4-oxadiazole ring, and the attachment of the benzenesulfonamide group. The Suzuki–Miyaura coupling reaction could potentially be involved, which is a widely-used method for forming carbon-carbon bonds .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the benzenesulfonamide group could potentially undergo substitution reactions. The compound might also participate in reactions involving the pyrrolidine ring or the 1,2,4-oxadiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the fluorine and chlorine atoms might increase its lipophilicity, influencing its solubility in different solvents. The pyrrolidine ring might also influence its basicity .科学的研究の応用

Antimicrobial and Anti-HIV Activity

The synthesis of novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety has shown promising results in vitro for their antimicrobial and anti-HIV activities. These compounds were prepared by direct chlorosulfonation and were screened, revealing a significant potential in accordance with structure-activity relationship (SAR) studies (R. Iqbal et al., 2006).

Human Carbonic Anhydrase Inhibitors

Research into pyrrolidinone-based chlorinated benzenesulfonamide derivatives has identified compounds with low nanomolar affinity against cancer-related carbonic anhydrases, particularly CA IX. These findings suggest potential for development as selective inhibitors of specific carbonic anhydrase isozymes, which could have implications for cancer therapy (Benas Balandis et al., 2020).

Antimalarial Activity

Synthesized pyrazolopyridine-sulfonamide derivatives have shown in vitro activity against Plasmodium falciparum, particularly against the chloroquine-resistant clone W2. These findings highlight the potential of such compounds for further development as antimalarials, which is crucial for overcoming the challenge of resistance in P. falciparum (Thais B Silva et al., 2016).

Peripheral Benzodiazepine Receptor Imaging Agents

Fluoroethoxy and fluoropropoxy substituted compounds have been synthesized for the study of the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET). These compounds have shown high in vitro affinity and selectivity for PBRs, suggesting their potential as imaging agents for neurodegenerative disorders (C. Fookes et al., 2008).

特性

IUPAC Name |

3-chloro-4-fluoro-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN4O3S/c20-16-10-15(6-7-17(16)21)29(26,27)24-14-8-9-25(11-14)12-18-22-19(28-23-18)13-4-2-1-3-5-13/h1-7,10,14,24H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBGZPREGMBDHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C2=CC(=C(C=C2)F)Cl)CC3=NOC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2994753.png)

![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine](/img/structure/B2994755.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2994763.png)

![6-Methyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2994764.png)

![1-(benzo[d]thiazol-2-yl)-N-(2-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2994771.png)